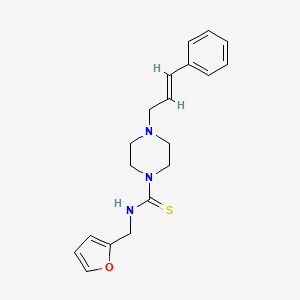![molecular formula C16H20N2O4S B5761043 N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)
N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as EFG, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. EFG is a small molecule inhibitor that targets various enzymes and receptors, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
EFG acts as an inhibitor of various enzymes and receptors, including proteasomes, kinases, and histone deacetylases. By inhibiting these targets, EFG can modulate various cellular processes, including cell growth, proliferation, and apoptosis. EFG also has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
EFG has been shown to have various biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the immune response. EFG has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
EFG has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. EFG can also be used in various assays to study the activity of enzymes and receptors. However, EFG also has limitations, including its low solubility and potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of EFG. One potential direction is to study the efficacy of EFG in combination with other drugs for the treatment of cancer and inflammatory diseases. Another direction is to develop more potent and selective inhibitors of EFG targets. Finally, the development of EFG analogs with improved pharmacokinetic properties could lead to the development of new therapeutics for various diseases.
Synthesis Methods
The synthesis of EFG involves a multi-step process that starts with the reaction of 2-furylmethylamine with N-ethyl-N-(4-methylphenyl)sulfonyl chloride. The resulting product is then reacted with glycine to form EFG. The synthesis of EFG is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
EFG has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of various enzymes and receptors, making it a promising candidate for the treatment of cancer, inflammation, and autoimmune diseases.
properties
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-18(12-16(19)17-11-14-5-4-10-22-14)23(20,21)15-8-6-13(2)7-9-15/h4-10H,3,11-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEONOZCICNLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)




![4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5761019.png)
![3-bromo-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5761024.png)
![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5761050.png)

![2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)

![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)